1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea
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Overview
Description
1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Ring: Starting with a suitable precursor, the pyrrolidinone ring can be synthesized through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Benzyl Group: The benzyl group can be attached using benzyl halides in the presence of a base.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or fluorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea would involve its interaction with molecular targets such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)urea
- 1-Benzyl-3-(1-(4-methylphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)urea
Uniqueness
1-Benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
1-benzyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c21-16-6-8-18(9-7-16)24-14-17(12-19(24)26)22-20(27)23(10-11-25)13-15-4-2-1-3-5-15/h1-9,17,25H,10-14H2,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTUOWFLSODALU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)N(CCO)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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